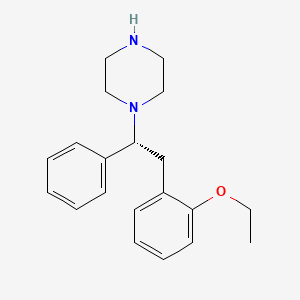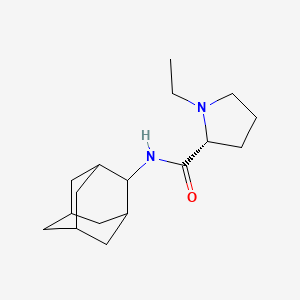
N-Adamantan-2-Yl-1-Ethyl-D-Prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-877423 is a highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, PF-877423 has shown potential in treating conditions related to glucocorticoid excess, such as metabolic syndrome, obesity, and type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PF-877423 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of PF-877423 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .
Chemical Reactions Analysis
Types of Reactions: PF-877423 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of PF-877423 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
PF-877423 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of 11β-HSD1 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes related to glucocorticoid metabolism.
Medicine: Potential therapeutic agent for treating metabolic syndrome, obesity, and type 2 diabetes.
Industry: Utilized in the development of new drugs targeting 11β-HSD1
Mechanism of Action
PF-877423 exerts its effects by selectively inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol within tissues, thereby reducing the local effects of glucocorticoids. The molecular targets include the active site of 11β-HSD1, where PF-877423 binds and blocks its activity. This action leads to decreased glucocorticoid levels in tissues, which can help alleviate symptoms of metabolic syndrome and related conditions .
Similar Compounds:
PF-06651600: Another selective inhibitor of 11β-HSD1 with similar therapeutic potential.
PF-915275: A compound with a similar mechanism of action but different chemical structure.
Comparison: PF-877423 stands out due to its high selectivity and potency in inhibiting 11β-HSD1. Compared to similar compounds, PF-877423 has shown better efficacy in preclinical studies and a favorable safety profile. Its unique chemical structure allows for more effective binding to the enzyme, making it a promising candidate for further development .
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2R)-N-(2-adamantyl)-1-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H28N2O/c1-2-19-5-3-4-15(19)17(20)18-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-16H,2-10H2,1H3,(H,18,20)/t11?,12?,13?,14?,15-,16?/m1/s1 |
InChI Key |
UJRJQNDIYCDCNX-BAPHQMLMSA-N |
Isomeric SMILES |
CCN1CCC[C@@H]1C(=O)NC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CCN1CCCC1C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)
![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)
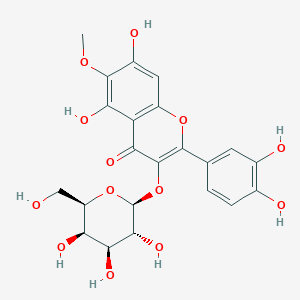
![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)
![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)
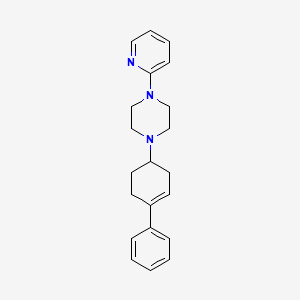
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10852486.png)
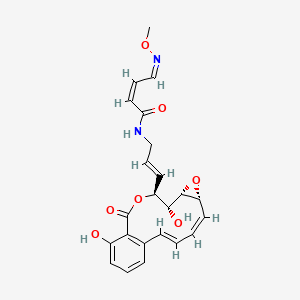
![2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)
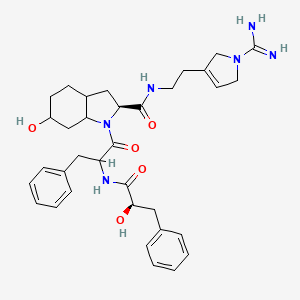
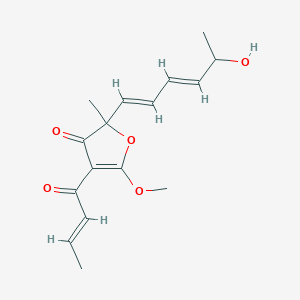
![[4-Benzo[1,3]dioxol-5-yl-2-(4-methoxy-phenyl)-5-oxo-3-(3,4,5-trimethoxy-benzyl)-2,5-dihydro-furan-2-yloxycarbonylamino]-acetic acid ethyl ester](/img/structure/B10852512.png)
![[(S)-1-[(S)-1-{(S)-2-Benzyloxy-1-[(S)-1-((R)-1-carbamoyl-ethylcarbamoyl)-2-(1H-indol-3-yl)-ethylcarbamoyl]-ethylcarbamoyl}-2-(4-benzyloxy-phenyl)-ethylcarbamoyl]-2-(1H-imidazol-4-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B10852517.png)
